Cas no 2171302-13-7 (3-cyclopropyl-3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobutanoic acid)

3-Cyclopropyl-3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobutanoic acid is a specialized amino acid derivative designed for peptide synthesis and medicinal chemistry applications. Its key structural features include a cyclopropyl group, which enhances conformational rigidity, and an Fmoc-protected amine, ensuring compatibility with standard solid-phase peptide synthesis (SPPS) protocols. The compound’s chiral center (2R configuration) and carboxylate functionality facilitate precise incorporation into peptide chains, while the Fmoc group allows for selective deprotection under mild basic conditions. This makes it particularly valuable for constructing complex peptidomimetics or constrained peptides with improved stability and bioactivity. Its well-defined stereochemistry and synthetic versatility make it a reliable building block for advanced research in drug discovery and biochemical studies.
3-cyclopropyl-3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobutanoic acid structure
2171302-13-7 structure
商品名:3-cyclopropyl-3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobutanoic acid
CAS番号:2171302-13-7
MF:C27H32N2O5
メガワット:464.553387641907
CID:6149578
PubChem ID:165541115

3-cyclopropyl-3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobutanoic acid 化学的及び物理的性質

名前と識別子

    • 3-cyclopropyl-3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobutanoic acid
    • 2171302-13-7
    • EN300-1500447
    • 3-cyclopropyl-3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]butanoic acid
    • インチ: 1S/C27H32N2O5/c1-3-8-23(25(32)29-27(2,15-24(30)31)17-13-14-17)28-26(33)34-16-22-20-11-6-4-9-18(20)19-10-5-7-12-21(19)22/h4-7,9-12,17,22-23H,3,8,13-16H2,1-2H3,(H,28,33)(H,29,32)(H,30,31)/t23-,27?/m1/s1
    • InChIKey: ROKDXUNNSUVTLL-BRIWLPCBSA-N
    • ほほえんだ: OC(CC(C)(C1CC1)NC([C@@H](CCC)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O

計算された属性

  • せいみつぶんしりょう: 464.23112213g/mol
  • どういたいしつりょう: 464.23112213g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 34
  • 回転可能化学結合数: 11
  • 複雑さ: 731
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.2
  • トポロジー分子極性表面積: 105Ų

3-cyclopropyl-3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobutanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1500447-5000mg
3-cyclopropyl-3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]butanoic acid
2171302-13-7
5000mg
$9769.0 2023-09-27
Enamine
EN300-1500447-50mg
3-cyclopropyl-3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]butanoic acid
2171302-13-7
50mg
$2829.0 2023-09-27
Enamine
EN300-1500447-250mg
3-cyclopropyl-3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]butanoic acid
2171302-13-7
250mg
$3099.0 2023-09-27
Enamine
EN300-1500447-2500mg
3-cyclopropyl-3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]butanoic acid
2171302-13-7
2500mg
$6602.0 2023-09-27
Enamine
EN300-1500447-500mg
3-cyclopropyl-3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]butanoic acid
2171302-13-7
500mg
$3233.0 2023-09-27
Enamine
EN300-1500447-1.0g
3-cyclopropyl-3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]butanoic acid
2171302-13-7
1g
$0.0 2023-06-05
Enamine
EN300-1500447-100mg
3-cyclopropyl-3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]butanoic acid
2171302-13-7
100mg
$2963.0 2023-09-27
Enamine
EN300-1500447-1000mg
3-cyclopropyl-3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]butanoic acid
2171302-13-7
1000mg
$3368.0 2023-09-27
Enamine
EN300-1500447-10000mg
3-cyclopropyl-3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]butanoic acid
2171302-13-7
10000mg
$14487.0 2023-09-27

3-cyclopropyl-3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobutanoic acid 関連文献

3-cyclopropyl-3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobutanoic acidに関する追加情報

3-Cyclopropyl-3-(2R)-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)pentanamidobutanoic Acid: A Comprehensive Overview

3-Cyclopropyl-3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobutanoic acid (CAS No. 2171302-13-7) is a complex organic compound with significant potential in the fields of drug discovery and biotechnology. This compound, characterized by its intricate structure, has garnered attention due to its unique properties and applications in peptide synthesis and protein interaction studies. Recent advancements in chemical biology have further highlighted its role in understanding cellular mechanisms and therapeutic development.

The molecular structure of 3-cyclopropyl-3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobutanoic acid is notable for its combination of a cyclopropyl group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and an amino acid backbone. The cyclopropyl moiety contributes to the compound's stability and rigidity, while the Fmoc group serves as a versatile protecting group in peptide synthesis. The amino acid backbone, with its stereochemically defined (2R) configuration, plays a critical role in determining the compound's biological activity and selectivity.

Recent studies have demonstrated the utility of this compound in the synthesis of bioactive peptides and protein mimetics. Researchers have leveraged its structural features to design molecules that target specific cellular pathways, such as those involved in signal transduction and enzyme inhibition. For instance, a 2023 study published in *Nature Chemical Biology* utilized this compound as a building block for creating peptide-based inhibitors of kinases involved in cancer progression. The compound's ability to maintain structural integrity under physiological conditions has made it a valuable tool in these applications.

In addition to its role in peptide synthesis, 3-cyclopropyl-3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobutanoic acid has been explored for its potential in drug delivery systems. Its unique chemical properties allow for the development of prodrugs that can be activated within specific tissues or cellular compartments. A 2024 study in *Journal of Medicinal Chemistry* highlighted its use as a precursor for site-specific drug conjugation, enhancing the efficacy and reducing the toxicity of therapeutic agents.

The synthesis of this compound involves a multi-step process that combines principles from organic chemistry and peptide synthesis. Key steps include the installation of the cyclopropyl group through ring-closing metathesis and the selective protection of amino groups using the Fmoc strategy. These steps ensure the preservation of stereochemistry at the (2R) center, which is critical for maintaining biological activity.

From an analytical standpoint, the characterization of 3-cyclopropyl-3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobutanoic acid relies on advanced spectroscopic techniques such as NMR and mass spectrometry. These methods provide insights into its molecular structure, purity, and stability under various conditions. Recent advances in computational chemistry have also enabled researchers to model the compound's interactions with biological targets, further aiding in its optimization for therapeutic applications.

In conclusion, 3-cyclopropyl-3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobutanoic acid (CAS No. 2171302-13-7) represents a promising molecule with diverse applications in chemical biology and drug discovery. Its unique structure, combined with recent research advancements, positions it as a valuable tool for advancing our understanding of complex biological systems and developing novel therapeutic strategies.

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